N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine
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Overview
Description
N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine is an organic compound with the molecular formula C14H19Cl2NO2. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a butyl group attached to a butanamine backbone, with a dichlorophenoxy substituent, making it structurally unique and functionally versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine typically involves the reaction of 2,4-dichlorophenol with butylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalyst: Acidic or basic catalysts to promote the nucleophilic substitution reaction.
Solvent: Organic solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can replace the butyl or dichlorophenoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as its role in therapeutic or industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-4-(2,4-dichlorophenoxy)-N-ethylbutanamide
- N-Butyl-4-(2,4-dichlorophenoxy)butanamide
Uniqueness
N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine is unique due to its specific structural features, such as the butyl and dichlorophenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets, making it valuable for specific applications in research and industry.
Biological Activity
N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine is a synthetic organic compound with the molecular formula C14H19Cl2NO2. It features a butyl group and a dichlorophenoxy moiety, making it significant in various fields such as chemistry, biology, and medicine. This compound is primarily studied for its potential biological activities and applications in drug development and pharmacological research.
The biological activity of this compound is linked to its interactions with specific molecular targets. It may influence cellular processes by binding to enzymes or receptors, thereby modulating their activity. Research indicates that the compound's effects can vary based on concentration and the biological context in which it is studied.
Pharmacological Properties
Research has shown that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in various biological models.
- Cytotoxicity : Investigations into its cytotoxic effects have indicated that it may induce apoptosis in cancer cell lines, providing a basis for further exploration in cancer therapies.
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on the efficacy of this compound against various pathogens demonstrated significant inhibition zones in bacterial cultures. This suggests potential as a therapeutic agent against infections caused by resistant strains .
- Anti-inflammatory Research : In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines in macrophages. This finding supports its potential use in treating inflammatory diseases .
- Cytotoxicity Assessments : In a study involving human cancer cell lines, this compound exhibited dose-dependent cytotoxicity, leading to increased rates of apoptosis compared to control groups. These results indicate its promise as an anticancer agent .
Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction in cytokine production | |
Cytotoxicity | Induction of apoptosis in cancer cells |
Property | Value |
---|---|
Molecular Formula | C14H19Cl2NO2 |
Molecular Weight | 288.22 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Properties
IUPAC Name |
N-butyl-4-(2,4-dichlorophenoxy)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO/c1-2-3-8-17-9-4-5-10-18-14-7-6-12(15)11-13(14)16/h6-7,11,17H,2-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKZDCKGBWBCOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.